Physicochemical properties of 2-Bromo-5-(morpholino)thiophene
Physicochemical properties of 2-Bromo-5-(morpholino)thiophene
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(morpholino)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Heterocyclic Building Block
2-Bromo-5-(morpholino)thiophene is a substituted heterocyclic compound that has garnered significant interest within the scientific community, particularly in the field of medicinal chemistry. As a member of the thiophene family, it belongs to a class of molecules renowned for their wide-ranging pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The unique structural combination of a reactive brominated thiophene core and a saturated morpholine ring makes this compound a versatile scaffold for the synthesis of novel therapeutic agents.
This guide provides a comprehensive analysis of the core physicochemical properties of 2-Bromo-5-(morpholino)thiophene, offering field-proven insights and detailed experimental protocols. The narrative is designed to explain the causality behind experimental choices, ensuring a self-validating system of protocols for researchers and drug development professionals. A notable application of the morpholino-thiophene scaffold is in the development of novel inhibitors against Mycobacterium tuberculosis, highlighting its potential in addressing urgent global health challenges.[5][6][7]
Section 1: Core Molecular and Physicochemical Profile
The fundamental characteristics of a compound dictate its behavior in both chemical reactions and biological systems. The properties of 2-Bromo-5-(morpholino)thiophene are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source |
| CAS Number | 1622843-39-3 | [8] |
| Molecular Formula | C₈H₁₀BrNOS | [8] |
| Molecular Weight | 248.14 g/mol | [8] |
| Appearance | Not specified; likely a solid or oil. | |
| Purity | ≥98% (as commercially available) | [8] |
| Storage | Sealed in dry, 2-8°C | [8] |
| Topological Polar Surface Area (TPSA) | 12.47 Ų | [8] |
| LogP (calculated) | 2.3472 | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
| Hydrogen Bond Donors | 0 | [8] |
| Rotatable Bonds | 1 | [8] |
These computed properties suggest that 2-Bromo-5-(morpholino)thiophene possesses favorable characteristics for drug development, including a LogP value within the range typical for orally bioavailable drugs and a low TPSA, which is often correlated with good cell membrane permeability.
Section 2: Synthesis and Reactivity
Plausible Synthetic Pathway
While multiple synthetic routes to substituted morpholino-thiophenes exist, a common and effective method involves the direct nucleophilic substitution of a di-substituted thiophene with morpholine. A plausible and efficient workflow is outlined below. The choice of a palladium-catalyzed Buchwald-Hartwig amination is a standard and high-yielding method for forming aryl-nitrogen bonds.
Caption: Synthetic workflow for 2-Bromo-5-(morpholino)thiophene.
Chemical Reactivity and Strategic Importance
The reactivity of 2-Bromo-5-(morpholino)thiophene is dominated by the carbon-bromine bond on the thiophene ring. This site is primed for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This synthetic handle is of paramount importance in drug discovery, as it allows for the systematic and efficient generation of a library of analogues. By varying the coupling partner, researchers can explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of lead compounds. The electron-donating nature of the morpholino group via its nitrogen atom activates the thiophene ring, potentially influencing the regioselectivity of further electrophilic substitution reactions.
Section 3: Spectroscopic Characterization Protocols
Accurate structural elucidation is critical. The following sections provide detailed, self-validating protocols for the spectroscopic characterization of 2-Bromo-5-(morpholino)thiophene, based on standard methodologies for analogous compounds.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.
3.1.1 Predicted ¹H and ¹³C NMR Data
-
¹H NMR: The thiophene protons are expected to appear as two doublets in the aromatic region (approx. 6.0-7.0 ppm) with a characteristic coupling constant (~3-4 Hz). The morpholine protons will appear as two distinct triplets (or multiplets) in the aliphatic region, corresponding to the protons adjacent to the nitrogen (downfield, ~3.2-3.5 ppm) and the protons adjacent to the oxygen (upfield, ~3.7-3.9 ppm).
-
¹³C NMR: Four distinct signals are expected for the thiophene ring carbons, with the carbon bearing the bromine atom being the most downfield. The morpholine carbons will show two signals in the aliphatic region.
3.1.2 Experimental Protocol
-
Sample Preparation: Accurately weigh 10-15 mg of 2-Bromo-5-(morpholino)thiophene and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher instrument, to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a standard probe temperature (e.g., 25°C).
-
Employ a standard single-pulse experiment (e.g., 'zg30').
-
Set the spectral width to encompass a range of -1 to 10 ppm.
-
Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled carbon experiment (e.g., 'zgpg30').
-
Set the spectral width to cover a range of 0 to 180 ppm.
-
Acquire a significantly larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform Fourier transformation, phasing, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.
3.2.1 Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | =C-H stretch (Thiophene ring) |
| 2960 - 2850 | Medium-Strong | C-H stretch (Morpholine ring) |
| ~1550 - 1450 | Medium | C=C stretch (Thiophene ring) |
| ~1250 | Strong | C-N stretch (Aryl-N) |
| ~1115 | Strong | C-O-C stretch (Morpholine ether) |
| ~810 | Strong | C-H out-of-plane bend (2,5-disubstituted thiophene) |
| ~650 | Medium | C-Br stretch |
Data is inferred from spectra of analogous 2,5-disubstituted thiophenes and morpholine-containing compounds.[10]
3.2.2 Experimental Protocol
-
Sample Preparation: As the physical state is not specified, prepare the sample accordingly.
-
If Solid: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
If Liquid/Oil: Prepare a thin film by placing a small drop of the neat liquid between two salt (KBr or NaCl) plates.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
First, record a background spectrum of the empty sample holder (or clean salt plates/KBr pellet). This is crucial for subtracting atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal quality. The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation pattern, confirming the molecular formula and structural components.
3.3.1 Predicted Mass Spectrum Data
| m/z Value | Relative Intensity | Assignment |
| 247/249 | High | [M]⁺ (Molecular ion peak with characteristic ~1:1 ratio for bromine isotopes ⁷⁹Br/⁸¹Br) |
| 168 | Medium | [M - Br]⁺ (Loss of bromine radical) |
| 191/193 | Medium | [M - C₄H₈O]⁺ (Loss of morpholine fragment) |
| 86 | High | [C₄H₈NO]⁺ (Morpholine cation) |
Prediction based on common fragmentation patterns of brominated aromatic compounds and amines.[9][11]
3.3.2 Experimental Protocol
-
Sample Introduction: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile). Introduce the sample into a high-resolution mass spectrometer (HRMS), such as a TOF (Time-of-Flight) or Orbitrap instrument, typically via direct infusion or after separation on a liquid chromatography (LC) system.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, as the morpholine nitrogen is readily protonated. This is a soft ionization technique that will likely keep the molecular ion intact.
-
Instrumentation: An LC-MS system equipped with an ESI source and a high-resolution mass analyzer is ideal.
-
Data Acquisition:
-
Acquire data over a mass-to-charge (m/z) range of approximately 50 to 500 amu.
-
The high-resolution capability of the instrument will allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition (C₈H₁₀BrNOS).
-
Section 4: Applications and Future Directions
The morpholino-thiophene scaffold is a validated starting point for drug discovery. Research has identified compounds from this class as potent inhibitors of QcrB, a subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis, which is essential for the bacterium's respiratory chain.[5][7] This discovery opens a promising avenue for developing new anti-tubercular agents with a novel mechanism of action, which is critical in the fight against multidrug-resistant TB strains.
The synthetic tractability of 2-Bromo-5-(morpholino)thiophene allows for its use as a core building block in combinatorial chemistry to generate diverse molecular libraries. Future research will likely focus on expanding the SAR around this scaffold to develop candidates with improved efficacy, reduced cytotoxicity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Caption: Role of the scaffold in drug discovery workflow.
Conclusion
2-Bromo-5-(morpholino)thiophene is more than a simple chemical reagent; it is a strategically important building block for the development of next-generation therapeutics. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity make it an invaluable tool for medicinal chemists. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to harness the potential of this and related heterocyclic scaffolds in their scientific endeavors.
References
-
Cleghorn, L. A., et al. (2018). Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. Journal of Medicinal Chemistry, 61(15), 6592–6608. [Link]
-
Cleghorn, L. A., et al. (2018). Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. ACS Publications. [Link]
-
Al-Ostath, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5489. [Link]
-
The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. ResearchGate. [Link]
-
Thiophene, 2-bromo-. NIST WebBook. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. WCAIR - University of Dundee. [Link]
Sources
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB - WCAIR [wcair.dundee.ac.uk]
- 8. chemscene.com [chemscene.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. Thiophene, 2-bromo- [webbook.nist.gov]
